Benzo[j]fluoranthene, 8-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[j]fluoranthene, 8-phenyl- is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH) It is a colorless solid with the chemical formula C20H12 This compound is poorly soluble in most solvents and is known for its complex structure, which includes fused aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[j]fluoranthene, 8-phenyl- typically involves the cyclization of appropriate precursors under high-temperature conditions. One common method is the flash vacuum thermolysis (FVT) of 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene at temperatures above 900°C, followed by ring rearrangements to yield benzo[j]fluoranthene . Another approach involves the conversion of benzo[k]fluoranthene to benzo[j]fluoranthene via FVT at temperatures of at least 1100°C .
Industrial Production Methods
Industrial production of benzo[j]fluoranthene, 8-phenyl- is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes, provided the necessary equipment and safety measures are in place.
Chemical Reactions Analysis
Types of Reactions
Benzo[j]fluoranthene, 8-phenyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can be functionalized through electrophilic aromatic substitution reactions, which introduce various substituents onto the aromatic rings.
Oxidation and Reduction: It can undergo oxidation to form phenols and dihydrodiols, and reduction reactions to form other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of benzo[j]fluoranthene, 8-phenyl- include strong oxidizing agents, bases, and diazo compounds. These reactions often require specific conditions, such as high temperatures or the presence of catalysts .
Major Products
The major products formed from the reactions of benzo[j]fluoranthene, 8-phenyl- include phenols, dihydrodiols, and various substituted derivatives.
Scientific Research Applications
Benzo[j]fluoranthene, 8-phenyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzo[j]fluoranthene, 8-phenyl- involves its interaction with molecular targets and pathways in biological systems. It is metabolized into phenols, dihydrodiols, and diones, which can interact with cellular components and potentially exert carcinogenic effects . The compound is categorized by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans, based on sufficient evidence in animals .
Comparison with Similar Compounds
Benzo[j]fluoranthene, 8-phenyl- can be compared with other similar polycyclic aromatic hydrocarbons, such as:
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
- Benzo[k]fluoranthene
- Benzo[e]fluoranthene
These compounds share similar structures but differ in the arrangement of their aromatic rings and their chemical properties. Benzo[j]fluoranthene, 8-phenyl- is unique due to its specific ring structure and the presence of a phenyl group, which influences its reactivity and applications .
Properties
Molecular Formula |
C26H16 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
9-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C26H16/c1-2-8-17(9-3-1)23-16-24-21-14-6-10-18-11-7-15-22(25(18)21)26(24)20-13-5-4-12-19(20)23/h1-16H |
InChI Key |
COMUNSYABKDQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)C5=CC=CC6=C5C3=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.